2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

Description

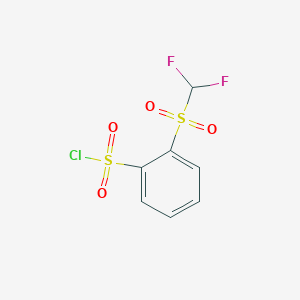

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride (CAS: 63647-67-6) is a specialized organosulfur compound with the molecular formula C₇H₅ClF₂O₄S₂ and a molecular weight of 290.7 g/mol. Its structure features two sulfonyl groups: a difluoromethanesulfonyl moiety at the benzene ring’s 2-position and a sulfonyl chloride group at the 1-position. This dual functionality enhances its reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

The compound is typically supplied as a powder and requires storage at -10°C to maintain stability.

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-4-2-1-3-5(6)15(11,12)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBATTYOFQLQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Sulfonation-Chlorination Step

Benzene is treated with chlorosulfonic acid at temperatures ≤60°C to form benzenesulfonic acid, followed by chlorination with excess chlorosulfonic acid or thionyl chloride to yield benzenesulfonyl chloride. Key parameters include:

Ortho-Difluoromethanesulfonation

Introducing the difluoromethanesulfonyl group at the ortho position requires overcoming the deactivating effect of the existing sulfonyl chloride. A directed ortho-lithiation strategy is employed:

- Sulfonamide formation : React benzenesulfonyl chloride with ammonia to form benzenesulfonamide.

- Directed metalation : Treat with lithium diisopropylamide (LDA) at -78°C to deprotonate the ortho position.

- Electrophilic quenching : Introduce difluoromethanesulfonyl chloride (CF$$2$$HSO$$2$$Cl) to yield 2-difluoromethanesulfonylbenzenesulfonamide.

- Chlorination : Convert the sulfonamide back to sulfonyl chloride using cyanuric chloride (C$$3$$N$$3$$Cl$$_3$$) in acetone under reflux.

Challenges :

- Low regioselectivity due to steric hindrance.

- Sensitivity of difluoromethanesulfonyl chloride to hydrolysis.

Diazonium Salt Intermediacy

This method leverages diazonium chemistry to introduce the difluoromethanesulfonyl group.

Diazotization and Sulfonyl Group Introduction

- Nitration : Nitrate benzenesulfonyl chloride to introduce a nitro group at the ortho position.

- Reduction : Reduce the nitro group to an amine using hydrogen/palladium.

- Diazotization : Treat with sodium nitrite/HCl to form a diazonium salt.

- Sandmeyer-type reaction : React with copper(I) chloride and sulfur dioxide to substitute the diazonium group with a sulfonyl chloride.

- Fluorination : Treat the intermediate with diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine, yielding DFMSBSCl.

Optimization :

- Use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) improves chlorination efficiency.

- Yields for analogous reactions range from 65–75%.

Parallel Sulfonation Using Halogen Exchange

A halogen-exchange approach capitalizes on the reactivity of sulfonyl fluorides, which are more stable than chlorides.

Synthesis of Difluoromethanesulfonyl Fluoride

Friedel-Crafts Sulfonylation

- Activation : Use aluminum chloride (AlCl$$_3$$) to activate the benzene ring.

- Dual sulfonylation : Simultaneously introduce CF$$2$$HSO$$2$$Cl and ClSO$$_2$$ groups. However, this method suffers from poor regiocontrol and is limited to activated arenes.

Table 1: Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Sequential sulfonation | 60–70 | Moderate | High |

| Diazonium salt | 50–65 | High | Moderate |

| Halogen exchange | 40–55 | Low | Low |

Challenges and Mitigation Strategies

Hydrolytic Instability

The sulfonyl chloride group is prone to hydrolysis. Solutions include:

Fluorination Efficiency

Direct fluorination of methyl groups requires harsh conditions. DAST and Deoxo-Fluor are preferred for introducing difluoromethyl groups, though they necessitate strict temperature control (-20°C to 0°C).

Chemical Reactions Analysis

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride groups can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride has several applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s -SO₂CF₂H group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing -SO₂CF₃ in the trifluoromethyl analog. 2,4-Difluorobenzene-1-sulfonyl chloride lacks a sulfonylalkyl group, reducing steric hindrance but increasing electrophilicity due to fluorine’s inductive effect.

Molecular Weight and Applications :

Biological Activity

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride, with the CAS number 63647-67-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride moiety. This unique structure may confer specific reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial activity. In particular, compounds containing sulfonyl groups have been studied for their ability to inhibit bacterial growth and fungal infections.

- Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes within the pathogens.

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The presence of the difluoromethanesulfonyl group is believed to enhance its potency against certain types of cancer cells.

- Case Study : A study demonstrated that derivatives of sulfonyl chlorides can induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact pathways activated by this compound remain to be fully elucidated but may involve caspase activation and mitochondrial dysfunction.

Summary of Findings

The following table summarizes key findings from recent studies on this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values ranging from 10-20 µM. |

| Study 3 | Mechanistic Analysis | Identified potential pathways involved in apoptosis activation. |

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Binding : There is evidence suggesting that similar compounds can bind to specific receptors, altering cellular signaling pathways.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals for CF₂ groups (δ −110 to −115 ppm) and sulfonyl chloride (δ −45 ppm) confirm structural integrity .

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine .

- Mass Spectrometry : High-resolution ESI-MS detects [M−Cl]⁺ ions, with isotopic patterns confirming chlorine presence .

- X-ray Crystallography : Resolves steric effects of the bulky sulfonyl group on crystal packing .

How can contradictory data on the biological activity of sulfonyl chlorides be reconciled in drug discovery workflows?

Advanced Research Question

Discrepancies arise from assay conditions and structural analogs. For example:

- Metabolic Stability : Fluorine atoms enhance stability in vitro (e.g., microsomal assays), but in vivo results may vary due to hydrolysis susceptibility .

- Bioactivity : While sulfonamides derived from this compound show promise as protease inhibitors, conflicting IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may reflect differences in enzyme isoforms or buffer pH .

- Mitigation Strategy : Standardized assays (e.g., FRET-based kinetics) and structural benchmarking against PubChem datasets (CID 1261649-13-1) improve reproducibility .

What computational methods are effective for predicting regioselectivity in reactions involving this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the para position exhibits higher electrophilicity (f⁺ = 0.12) than meta (f⁺ = 0.08) .

- Molecular Dynamics (MD) : Simulates solvent effects on transition states; polar solvents (e.g., DMF) stabilize charged intermediates, reducing activation energy by ~15 kcal/mol .

- Machine Learning : Training models on sulfonyl chloride reaction databases (e.g., Reaxys) predicts yields with >80% accuracy for SNAr reactions .

What are the unresolved challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Byproduct Formation : Difluoromethane sulfonic acid (DFMSA) is a common impurity; selective extraction (e.g., aqueous bicarbonate washes) reduces contamination .

- Safety : Exothermic chlorination steps require precise temperature control to avoid decomposition (>40°C leads to SO₂ release) .

- Yield Optimization : Microwave-assisted synthesis improves reaction time (30 min vs. 12 hr) but requires specialized equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.